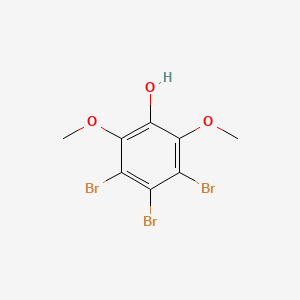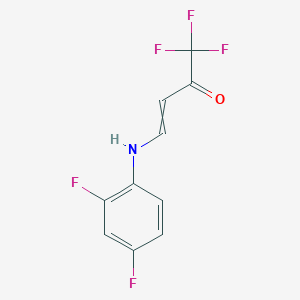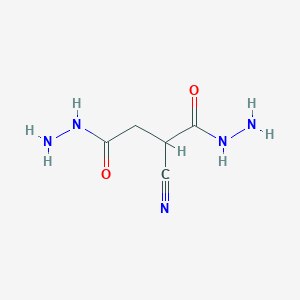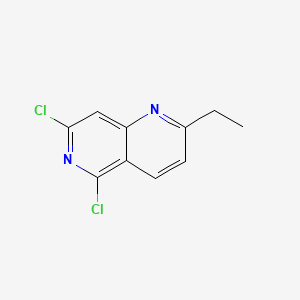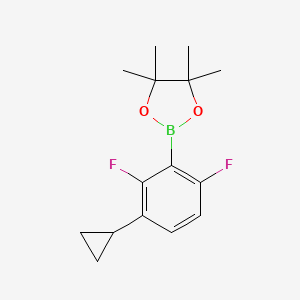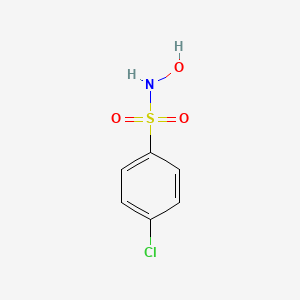
(3-Cyclopropyl-5-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropyl-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C10H13BO2. It is a boronic acid derivative characterized by the presence of a cyclopropyl group and a methyl group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Cyclopropyl-5-methylphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to the efficiency and scalability of these methods .
Análisis De Reacciones Químicas
Types of Reactions: (3-Cyclopropyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, are used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols/Phenols: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
(3-Cyclopropyl-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Cyclopropyl-5-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product . The molecular targets and pathways involved in biological applications are still under investigation, but boronic acids are known to interact with enzymes and proteins, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Cyclopropylboronic acid: Similar in structure but lacks the methyl group on the phenyl ring.
(3-Methylphenyl)boronic acid: Similar but lacks the cyclopropyl group.
Phenylboronic acid: The simplest boronic acid derivative, lacking both the cyclopropyl and methyl groups.
Uniqueness: (3-Cyclopropyl-5-methylphenyl)boronic acid is unique due to the presence of both the cyclopropyl and methyl groups, which can influence its reactivity and selectivity in chemical reactions. These structural features can enhance its utility in specific synthetic applications and potentially improve its biological activity .
Propiedades
Fórmula molecular |
C10H13BO2 |
|---|---|
Peso molecular |
176.02 g/mol |
Nombre IUPAC |
(3-cyclopropyl-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO2/c1-7-4-9(8-2-3-8)6-10(5-7)11(12)13/h4-6,8,12-13H,2-3H2,1H3 |
Clave InChI |
NICUZILLCYGZTE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C2CC2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


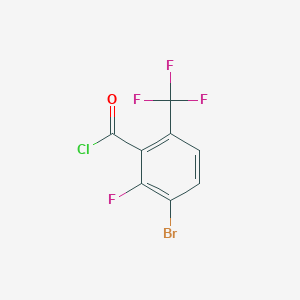
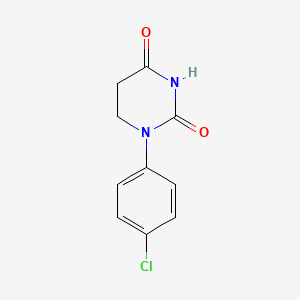

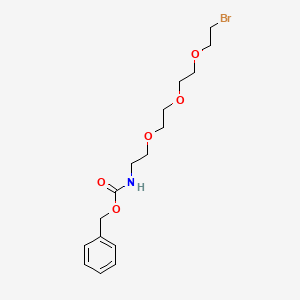
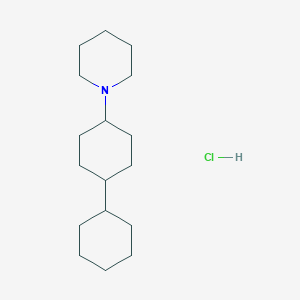
![6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
![4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14011831.png)
![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)
